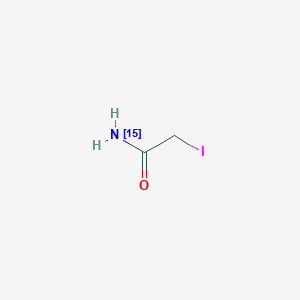

Iodoacetamide-15N

Description

Overview of Iodoacetamide (B48618) as a Cysteine-Reactive Chemical Probe in Research Contexts

Iodoacetamide is a well-established and widely used chemical probe in biochemical and proteomic research. creative-proteomics.com Its primary application is the alkylation of cysteine residues in proteins. wikipedia.org Cysteine is a unique amino acid that contains a thiol (-SH) group, which is highly nucleophilic and can form disulfide bonds with other cysteine residues, influencing protein structure and function. creative-proteomics.com

In many proteomic workflows, it is crucial to prevent the formation of artificial disulfide bonds during sample preparation. creative-proteomics.com Iodoacetamide achieves this by covalently reacting with the thiol group of cysteine, forming a stable carbamidomethyl-cysteine adduct. This irreversible modification effectively "caps" the cysteine residue, preventing it from participating in disulfide bond formation. creative-proteomics.com

The reaction of iodoacetamide with cysteine is highly specific under controlled conditions, typically at a slightly alkaline pH. thermofisher.com This specificity makes it an invaluable tool for peptide mapping and protein sequencing. wikipedia.org In mass spectrometry-based proteomics, the alkylation of cysteine residues with iodoacetamide is a standard step that ensures the consistent and predictable fragmentation of peptides, which is essential for accurate protein identification. creative-proteomics.com

Furthermore, iodoacetamide and its derivatives are used in more advanced proteomic strategies. For instance, "cysteine-reactivity profiling" utilizes iodoacetamide-based probes to assess the functional state of cysteine residues within a complex proteome. acs.orgnih.gov Changes in the reactivity of a cysteine residue can indicate its involvement in catalysis, regulation, or inhibitor binding. nih.gov

The key characteristics of iodoacetamide as a cysteine-reactive probe are summarized in the table below.

| Property | Description |

| Chemical Formula | C₂H₄INO |

| Mechanism of Action | Alkylation of the thiol group of cysteine residues. |

| Primary Application | Prevention of disulfide bond formation in proteins. |

| Resulting Modification | Formation of a stable carbamidomethyl-cysteine adduct. |

| Optimal Reaction pH | 8.0 - 8.5 |

Unique Advantages of 15N Isotopic Labeling for Iodoacetamide-Based Research Applications

The incorporation of the stable isotope nitrogen-15 (B135050) (¹⁵N) into research applications that also utilize iodoacetamide offers several distinct advantages, particularly in the realm of quantitative proteomics. While iodoacetamide itself is not typically labeled with ¹⁵N, the use of ¹⁵N metabolic labeling in conjunction with iodoacetamide treatment of proteins creates a powerful analytical strategy.

In this approach, one cell population is grown in a medium containing ¹⁵N-labeled nutrients, resulting in the incorporation of the heavy isotope into all of its proteins. A control population is grown in a standard "light" medium. The proteomes from both populations are then harvested, mixed, and subjected to the standard proteomic workflow, which includes the reduction and alkylation of cysteine residues with iodoacetamide.

The primary advantage of this combined approach is the ability to perform highly accurate relative quantification of proteins. nih.govnih.gov The ¹⁵N labeling serves as an internal standard at the protein level, introduced at the very beginning of the experimental process. nih.gov This minimizes quantification errors that can arise from sample handling, processing, and analysis. nih.gov

When the mixed peptide samples are analyzed by mass spectrometry, each peptide from the ¹⁵N-labeled sample will have a higher mass than its counterpart from the ¹⁴N sample. The mass difference depends on the number of nitrogen atoms in the peptide. frontiersin.org The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of that protein between the two samples. wikipedia.org

The use of ¹⁵N labeling has some unique characteristics compared to other isotopic labeling methods like SILAC, which typically involves labeling with heavy amino acids. ¹⁵N labeling can be more cost-effective for labeling whole organisms. nih.gov However, it can also present challenges in data analysis due to the variable mass shift of peptides and the potential for incomplete labeling. frontiersin.orgresearchgate.net Despite these challenges, advanced software and analytical methods have been developed to accurately interpret ¹⁵N-labeled proteomic data. frontiersin.org

The combination of ¹⁵N metabolic labeling and iodoacetamide-based cysteine alkylation provides a robust and reliable method for quantitative proteomics, enabling researchers to gain detailed insights into changes in protein expression and function in various biological systems.

| Feature | Advantage in Iodoacetamide-Based Research |

| Early Label Incorporation | ¹⁵N is incorporated metabolically, providing an internal standard from the earliest stage and minimizing experimental variability. |

| Comprehensive Labeling | All proteins in the labeled sample incorporate ¹⁵N, allowing for a proteome-wide quantitative analysis. |

| Compatibility | ¹⁵N labeling is fully compatible with standard proteomic workflows that include iodoacetamide alkylation. |

| Accurate Quantification | The mass shift induced by ¹⁵N allows for precise relative quantification of proteins between different samples. |

Structure

3D Structure

Properties

IUPAC Name |

2-iodoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLTVOMIXTUURA-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[15NH2])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745784 | |

| Record name | 2-Iodo(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-20-4 | |

| Record name | 2-Iodo(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287476-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Incorporation Strategies for Iodoacetamide 15n

Chemical Synthesis of 15N-Labeled Iodoacetamide (B48618) Derivatives

The synthesis of 15N-labeled iodoacetamide derivatives involves the incorporation of the heavy nitrogen isotope (¹⁵N) into the acetamide (B32628) structure. While specific, detailed synthetic protocols for Iodoacetamide-¹⁵N are not extensively published in mainstream literature, the synthesis can be inferred from standard organic chemistry reactions. The general approach would involve using a ¹⁵N-labeled precursor, such as ¹⁵N-ammonia or a ¹⁵N-labeled amine, in a reaction with an appropriate iodoacetylating agent.

For example, a plausible synthetic route could involve the reaction of a ¹⁵N-labeled amine with iodoacetyl chloride or iodoacetic anhydride. The core of the synthesis is the formation of the amide bond with the ¹⁵N atom. The efficiency of ¹⁵N incorporation is a critical factor in the synthesis, and the purity of the final product is essential for its application in quantitative proteomics. The development of isotopically labeled reagents, such as deuterated and ¹³C-labeled iodoacetamides, has paved the way for more complex isotopic labeling strategies in proteomics. researchgate.netnih.gov

Strategies for Metabolic Incorporation of 15N into Proteins for Proteomic Applications

Metabolic labeling is a powerful technique for introducing stable isotopes into proteins in vivo. nih.gov This approach involves growing cells or whole organisms in media where a specific element is replaced with its heavy isotope. nih.govcreative-proteomics.com For ¹⁵N labeling, this typically involves providing a ¹⁵N-enriched nitrogen source that is then incorporated into the entire proteome as cells synthesize new proteins. nih.govnih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique for quantitative proteomics. broadinstitute.orgnih.govsigmaaldrich.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of one or more amino acids. nih.govsigmaaldrich.com For ¹⁵N labeling, "heavy" amino acids containing ¹⁵N are supplied to one cell culture, while the other culture receives the natural abundance ("light") amino acids. thermofisher.com

Over several cell divisions, the ¹⁵N-labeled amino acids are incorporated into all newly synthesized proteins. nih.gov The two cell populations can then be subjected to different experimental conditions, and their proteomes can be combined for analysis. sigmaaldrich.com In the mass spectrometer, a peptide containing the ¹⁵N-labeled amino acid will appear at a higher mass-to-charge ratio than its "light" counterpart, with the mass difference corresponding to the number of incorporated ¹⁵N atoms. nih.gov The ratio of the peak intensities of the "heavy" and "light" peptides provides accurate relative quantification of the protein. frontiersin.orgspringernature.com

Commonly used ¹⁵N-labeled amino acids in SILAC include arginine and lysine, as trypsin, the most common enzyme used to digest proteins in proteomics, cleaves after these residues, ensuring that most resulting peptides will contain a label. thermofisher.comckisotopes.com

Table 1: Common ¹⁵N-labeled Amino Acids Used in SILAC

| Amino Acid | Isotopic Label | Mass Shift (Da) per Labeled Amino Acid |

| L-Arginine | ¹³C₆, ¹⁵N₄ | 10 |

| L-Lysine | ¹³C₆, ¹⁵N₂ | 8 |

This interactive table is based on commonly used SILAC reagents. The mass shift is the difference in mass between the heavy and light forms of the amino acid.

Metabolic ¹⁵N labeling can also be applied to whole organisms, such as bacteria, yeast, fungi, plants, and even small animals. nih.govbroadinstitute.orgbiorxiv.org In this approach, the organism is grown on a diet or in a medium where the sole nitrogen source is enriched with ¹⁵N. nih.gov For microorganisms like yeast and bacteria, this is often achieved by using ¹⁵N-labeled ammonium (B1175870) salts in the growth medium. nih.gov For plants, hydroponic systems with ¹⁵N-enriched nutrient solutions can be used. nih.govbiorxiv.org

Complete incorporation of ¹⁵N throughout the organism's proteome can be achieved over time, resulting in a "heavy" labeled organism. nih.gov The proteome of this organism can then be used as an internal standard for quantitative proteomic experiments, where it is mixed with the proteome of an unlabeled organism that has been subjected to a different condition. nih.govspringernature.com This method allows for the accurate comparison of protein abundance across different states in a whole organism. frontiersin.org

Table 2: Examples of ¹⁵N Labeling in Whole Organisms

| Organism | ¹⁵N Source | Application |

| Saccharomyces cerevisiae (Yeast) | ¹⁵N-labeled ammonium sulfate | Quantitative proteomics of protein expression and phosphorylation |

| Deinococcus radiodurans (Bacteria) | >98% ¹⁵N-enriched media | Protein identification and quantitation |

| Arabidopsis thaliana (Plant) | ¹⁵N nitrogen-containing salts in liquid media | Global relative protein quantification |

| Mouse | ¹⁵N-labeled diet | Generation of labeled protein standards for plasma and tissue analysis |

This interactive table provides examples of how whole organism ¹⁵N labeling is applied in research.

Site-Specific Incorporation and Chemical Labeling Methods Utilizing Iodoacetamide-15N

While metabolic labeling incorporates ¹⁵N throughout the protein, Iodoacetamide-¹⁵N is used for the site-specific chemical labeling of proteins in vitro. Iodoacetamide is a reactive compound that specifically and irreversibly alkylates the thiol group of cysteine residues. creative-proteomics.comwikipedia.org When a ¹⁵N-labeled version of iodoacetamide is used, it introduces a mass tag at each cysteine residue.

This site-specific labeling is particularly useful in several proteomic applications:

Quantitative Cysteine-Reactivity Profiling: By using "light" (¹⁴N) and "heavy" (¹⁵N) versions of iodoacetamide to label two different protein samples, the relative reactivity of cysteine residues can be quantified. researchgate.netnih.gov This can provide insights into changes in protein conformation, oxidation state, or inhibitor binding. researchgate.net

Differential Alkylation for Mass Spectrometry: Iodoacetamide-¹⁵N can be used in differential labeling strategies to distinguish between different populations of proteins in a single mass spectrometry experiment. For example, one state can be labeled with Iodoacetamide-¹⁴N and another with Iodoacetamide-¹⁵N. The mass difference allows for the relative quantification of cysteine-containing peptides.

Mapping Cysteine Modifications: Iodoacetamide-¹⁵N can be used to block reduced cysteines, allowing for the subsequent identification of reversibly oxidized cysteines. This is a key technique in redox proteomics. nih.gov

The reaction between iodoacetamide and a cysteine residue results in the formation of a stable carboxyamidomethyl-cysteine adduct. researchgate.net The incorporation of ¹⁵N in the acetamide group adds a specific mass to the modified peptide, which can be readily detected and quantified by mass spectrometry. researchgate.net

Mechanistic Basis of Iodoacetamide 15n Action in Biological Systems

Covalent Modification of Cysteine Residues by Iodoacetamide-15N via Thioether Bond Formation

This compound functions as an alkylating agent that specifically targets the thiol (-SH) group of cysteine residues within proteins creative-proteomics.comulab360.comroyalsocietypublishing.org. The reaction proceeds via a nucleophilic attack by the deprotonated cysteine thiolate anion onto the electrophilic carbon atom attached to the iodine in this compound creative-proteomics.comresearchgate.net. This process results in the formation of a stable thioether bond (S-alkylation) and the release of an iodide ion creative-proteomics.comnih.govanu.edu.au. The isotopic labeling with 15N on the amide nitrogen does not alter this fundamental chemical reactivity but enables the modified peptides or proteins to be distinguished and quantified using mass spectrometry rug.nlnih.govsigmaaldrich.com. This covalent modification effectively "caps" the cysteine residue, rendering it unreactive to further chemical or enzymatic processes creative-proteomics.compromega.com.

Table 3.1.1: Reaction of this compound with Cysteine Residues

| Reactant | Target Group | Reaction Type | Product Formed | Byproduct |

| This compound | Cysteine Thiol (-SH) | Nucleophilic Substitution (SN2) | S-alkylated Cysteine (Thioether) | Iodide (I⁻) |

The reaction is typically performed under mild conditions, and while iodoacetamide (B48618) can also react with histidine residues, its affinity for cysteine thiols is significantly higher, especially under controlled pH ranges (e.g., slightly alkaline conditions) ulab360.comroyalsocietypublishing.orginterchim.frubpbio.com. This chemoselectivity is crucial for its application in studying specific protein modifications.

Irreversible Enzyme Inhibition via Active Site Cysteine Alkylation by this compound

A key mechanism by which this compound exerts its biological effect is through the irreversible inhibition of enzymes that possess critical cysteine residues in their active sites ulab360.cominterchim.frubpbio.commpbio.commpbio.com. By alkylating these essential cysteine thiols, this compound forms a covalent adduct that permanently blocks the enzyme's catalytic machinery. This modification often occurs at the nucleophilic sulfur atom of the cysteine, which is frequently deprotonated in the enzyme's active site environment, making it highly susceptible to alkylation interchim.frwikipedia.org. The resulting thioether linkage is stable and prevents the enzyme from carrying out its intended function.

Table 3.2.1: Examples of Enzymes Inhibited by Iodoacetamide

| Enzyme Class | Specific Enzyme Examples | Targeted Residue | Mechanism of Inhibition |

| Cysteine Proteases | Cathepsin B, Papain | Active Site Cysteine | Irreversible alkylation of catalytic cysteine |

| Deubiquitinating Enzymes (DUBs) | Various DUBs | Active Site Cysteine | Irreversible alkylation of catalytic cysteine |

| Ribonucleases | Ribonuclease A (RNase A) | Histidine (slower reaction) | Alkylation of histidine residues, affecting catalytic activity |

| Oxidoreductases | Alcohol Dehydrogenase | Cysteine | Alkylation of active site cysteine |

| Phosphatases | Protein Tyrosine Phosphatases (e.g., EGFR, PDGF receptor) | Active Site Cysteine | Irreversible inhibition of dephosphorylation |

The irreversible nature of this inhibition means that the enzyme's activity cannot be restored by simple washing or dilution, making this compound a potent tool for studying enzyme kinetics and identifying essential cysteine residues ulab360.cominterchim.frmpbio.comwikipedia.org.

Prevention of Disulfide Bond Formation and Maintenance of Protein Reduced States with this compound

Disulfide bonds, formed by the oxidation of two cysteine thiol groups, play critical roles in protein folding, stability, and function nih.govnih.gov. This compound is widely used to prevent the formation of these bonds by irreversibly alkylating free cysteine thiols creative-proteomics.comnih.govpromega.comnih.gov. By capping these reactive thiol groups, this compound effectively blocks the necessary oxidation reaction that would lead to disulfide bond formation. This is particularly important during protein sample preparation for techniques such as mass spectrometry, where maintaining proteins in a fully reduced state is crucial for accurate analysis and to prevent artifactual disulfide scrambling or formation creative-proteomics.comnih.govpromega.com.

Table 3.3.1: Impact of this compound on Protein Redox State

| Process Prevented | Mechanism | Consequence |

| Disulfide Bond Formation | Irreversible alkylation of cysteine thiol groups (-SH) by this compound, forming stable thioether bonds (S-CH₂CONH₂). | Prevents the oxidation of two cysteine residues to form an intermolecular or intramolecular disulfide bond (-S-S-). |

| Maintenance of Reduced State | By blocking reactive thiols, this compound ensures that cysteine residues remain in their reduced, free thiol form. | Preserves the native reduced state of proteins, essential for studies involving redox-sensitive proteins or for preventing aggregation mediated by aberrant disulfide bonds. |

| Protein Sequencing | Alkylation of cysteines prevents their participation in disulfide bond formation during peptide mapping or sequencing workflows. | Ensures that cysteine-containing peptides are correctly identified and that disulfide bonds do not interfere with fragmentation patterns. |

This ability to maintain proteins in a reduced state is vital for studies investigating protein folding pathways, identifying redox-sensitive regulatory cysteines, and ensuring the integrity of protein samples during downstream analyses creative-proteomics.comnih.govnih.gov. The 15N label facilitates the tracking of these modified cysteines in complex biological samples, providing quantitative insights into protein reactivity and modification states.

Compound List:

this compound

Iodoacetamide

Iodoacetate

N-ethylmaleimide (NEM)

Glutathione

Mercaptoethanol

Dithiothreitol (DTT)

Tris(2-carboxyethyl)phosphine (TCEP)

Aniline

Propargylamine

Applications of Iodoacetamide 15n in Quantitative Proteomics

Iodoacetamide-Based Isotope-Coded Affinity Tag (ICAT) and Related Methodologies for Relative Quantitation

Iodoacetamide (B48618) chemistry is foundational to techniques like the Isotope-Coded Affinity Tag (ICAT) method, which directly uses iodoacetamide derivatives for quantitative labeling acs.orgnottingham.ac.ukumich.eduthermofisher.com. The incorporation of ¹⁵N into these reagents allows for precise mass-based quantification.

The ICAT reagent consists of an iodoacetamide group for reacting with cysteine thiols, an isotopic linker, and an affinity tag (typically biotin) for enrichment acs.orgnottingham.ac.ukumich.eduthermofisher.com. By labeling one sample with a light (¹⁴N) ICAT reagent and another with a heavy (e.g., ¹⁵N-containing) ICAT reagent, researchers can compare the relative abundance of proteins containing cysteine residues nottingham.ac.ukumich.eduthermofisher.com. The ¹⁵N label in the iodoacetamide part of the reagent is crucial for creating the necessary mass difference for MS-based quantification umich.eduthermofisher.com.

Activity-Based Protein Profiling (ABPP) utilizes chemical probes to identify and quantify the activity of specific protein classes. Iodoacetamide-alkyne (IA-alkyne) probes are widely used for profiling cysteine reactivity nih.govacs.orgchemrxiv.org. When synthesized with isotopic labels, such as Iodoacetamide-15N-alkyne, these probes enable quantitative cysteine-reactivity profiling, as exemplified by the isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis – Activity-Based Protein Profiling) strategy nih.govnih.gov.

In isoTOP-ABPP, proteomes are labeled with IA-alkyne probes, followed by the attachment of isotopically labeled tags (light or heavy) via click chemistry. After enzymatic digestion, the probe-labeled peptides are analyzed by mass spectrometry nih.govnih.gov. The ratio of signal intensities between the light and heavy tag-conjugated peptides directly reflects changes in cysteine reactivity between the two proteomes being compared nih.govnih.gov. The development of IA-light and IA-heavy probes, which can be synthesized using isotopically labeled iodoacetamide, provides an alternative strategy for incorporating stable isotopes for quantitative cysteine-reactivity profiling nih.gov.

Differential alkylation strategies leverage the reactivity of iodoacetamide with cysteine residues to achieve quantitative comparisons. A novel approach involves using iodoacetamide (IAM) and acrylamide (B121943) (AA) for differential labeling mdpi.comnih.govresearchgate.net. While not directly using ¹⁵N-iodoacetamide, this method highlights the principle of differential alkylation for quantification. In this context, using ¹⁵N-iodoacetamide would allow for a direct comparison of cysteine alkylation states between two samples, where one sample is labeled with ¹⁴N-iodoacetamide and the other with ¹⁵N-iodoacetamide. The mass difference introduced by the ¹⁵N label facilitates quantitative analysis via mass spectrometry mdpi.comnih.govresearchgate.net. Such strategies are cost-effective alternatives to methods relying solely on stable isotope labeling mdpi.comnih.govresearchgate.net.

Integration of this compound Labeling with Mass Spectrometry-Based Quantitative Workflows

The integration of this compound labeling into mass spectrometry workflows is critical for its utility in quantitative proteomics. Following sample preparation and labeling with this compound, proteins are typically digested into peptides biorxiv.orgcreative-proteomics.comnih.gov. These labeled peptides are then analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) acs.orgnih.govnottingham.ac.uknih.govnih.govcreative-proteomics.comnih.govresearchgate.net.

The mass spectrometer detects the peptides labeled with this compound, differentiating them from unlabeled peptides or peptides labeled with other isotopes based on their mass-to-charge ratio (m/z) acs.orgsigmaaldrich.comnottingham.ac.uk. For ICAT-like strategies, the mass difference between the light and heavy (¹⁵N-labeled) ICAT reagents allows for direct ratio determination nottingham.ac.ukumich.eduthermofisher.com. In ABPP applications, the ratio of signals from light and heavy tags attached to IA-alkyne labeled peptides provides the quantitative measure of cysteine reactivity nih.govnih.gov. Data analysis involves sophisticated algorithms to identify peptides, quantify their abundance based on peak intensities, and calculate ratios between labeled and unlabeled samples acs.orgfrontiersin.orgnih.govnih.govresearchgate.net. The use of ¹⁵N-labeled iodoacetamide ensures that the isotopic signature is specific and detectable, contributing to the accuracy and sensitivity of the quantitative measurements isotope.com.

Analytical Considerations for this compound in Quantitative Proteomic Data Analysis

The application of this compound in quantitative proteomics relies on sophisticated analytical strategies to ensure accurate and reproducible results. These strategies encompass the principles of isotope labeling, specialized data processing workflows, and careful consideration of potential analytical challenges.

Principles of Isotope Labeling and Mass Spectrometry Detection

Quantitative proteomics using stable isotope labeling, such as with ¹⁵N, leverages the ability of mass spectrometry to distinguish between molecules that are chemically identical but differ in mass. When this compound is used, it covalently modifies cysteine residues, introducing a ¹⁵N label into the modified peptides.

In a typical experimental setup, two samples (e.g., control and treated) are processed. One sample is modified with unlabeled iodoacetamide, and the other with this compound. Following enzymatic digestion into peptides, these samples are mixed. During mass spectrometry analysis, peptides derived from both samples that share the same amino acid sequence will co-elute chromatographically. However, the ¹⁵N label causes a mass-to-charge ratio (m/z) shift, allowing the mass spectrometer to detect them as distinct species nottingham.ac.uknih.govfrontiersin.orgthermofisher.comnih.gov. The relative abundance of a protein is then determined by comparing the signal intensities of the ¹⁵N-labeled peptide peak to its unlabeled counterpart nottingham.ac.uknih.govfrontiersin.orgthermofisher.com. This approach minimizes technical variability by analyzing both samples simultaneously within a single MS run, thereby reducing errors associated with sample handling and instrument fluctuations nih.govnih.gov. Iodoacetamide's specificity for cysteine residues also allows for quantitative profiling of cysteine-reactive sites nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.netmatrixscience.com.

Software Tools and Data Processing Workflows

The analysis of quantitative proteomics data generated using ¹⁵N-labeled iodoacetamide requires specialized bioinformatics tools and robust data processing workflows. These software packages are designed to handle the complexities of isotopic labeling, including identifying peptides, deconvoluting isotope distributions, and accurately quantifying relative abundance ratios.

Key functionalities of these tools include:

Peptide Identification: Accurately identifying peptides from MS/MS spectra and their corresponding isotopic variants nih.govbiophysics-reports.orgfrontiersin.orgresearchgate.netbiorxiv.org.

Isotope Distribution Analysis: Deconvoluting complex isotope patterns that may arise from fractional labeling or overlapping distributions nih.govnih.gov.

Ratio Calculation and Normalization: Determining the ratio of labeled to unlabeled peptide intensities and applying normalization strategies (e.g., median normalization) to correct for systematic variations between samples nih.govfrontiersin.orgembopress.org.

Labeling Efficiency Correction: Adjusting quantitative values based on the observed efficiency of ¹⁵N incorporation, which is critical for accurate quantification frontiersin.orgbiorxiv.org.

Statistical Analysis: Applying statistical methods to identify differentially abundant proteins and control for false discovery rates nih.govfrontiersin.org.

Prominent software platforms and frameworks utilized for such analyses include pFind nih.govbiophysics-reports.orgbiorxiv.org, MaxQuant researchgate.net, MSQuant researchgate.netbiorxiv.org, Protein Prospector frontiersin.orgbiorxiv.org, and Topograph nih.gov. PyQuant is also recognized as a versatile framework capable of handling various quantitative mass spectrometry data types, including those from ¹⁵N labeling researchgate.net.

Key Analytical Challenges and Mitigation Strategies

Despite the power of ¹⁵N-labeled iodoacetamide in quantitative proteomics, several analytical challenges must be addressed to ensure reliable results:

Incomplete Labeling: If the ¹⁵N isotope is not fully incorporated into all target molecules, it can lead to missing quantitative values or inaccurate ratios, particularly for low-abundance proteins frontiersin.orgbiorxiv.org. Mitigation strategies involve careful monitoring of labeling efficiency and applying ratio adjustments accordingly frontiersin.org.

Isotope Distribution Complexity: Fractional labeling or the presence of naturally occurring isotopes can create complex isotope clusters, making it challenging to accurately assign monoisotopic peaks and quantify ratios nih.govbiorxiv.org. Advanced algorithms are employed to deconvolute these patterns nih.govnih.gov.

Co-elution and Interference: In complex proteomic samples, other peptides or chemical noise can co-elute with the target peptides, potentially interfering with signal detection and quantification, thereby affecting accuracy frontiersin.orgchromatographyonline.comacs.org. Robust data filtering and peak picking algorithms are essential.

Low-Abundance Proteins: Quantifying proteins present at very low concentrations is inherently difficult, as their signals can be masked by more abundant proteins chromatographyonline.com. This necessitates highly sensitive detection methods and optimized data analysis pipelines.

Non-Specific Alkylation: While iodoacetamide primarily targets cysteine, it can sometimes react with other residues under certain conditions, potentially leading to over-alkylation. This can complicate data interpretation and quantification if not properly accounted for during data analysis matrixscience.com.

Standardization: Variability in experimental protocols and data analysis pipelines across different laboratories can impact the reproducibility and comparability of results labmanager.com. Adherence to standardized protocols and data formats is encouraged.

Ensuring Quantitative Accuracy and Precision

Achieving high quantitative accuracy and precision is paramount in proteomics. Accuracy refers to how close the measured value is to the true value, while precision refers to the reproducibility of measurements.

Accuracy: For quality control samples, accuracy is typically expected to be within ±20% mdpi.com.

Precision: Studies utilizing ¹⁵N labeling for relative protein quantification have reported precisions of approximately ±18% embopress.org.

Normalization and Statistical Rigor: To enhance accuracy and identify biologically meaningful changes, normalization techniques are applied to correct for systematic biases nih.gov. Furthermore, rigorous statistical analysis, including the use of moderated t-tests and false discovery rate (FDR) control, is crucial for robustly identifying differentially abundant proteins and minimizing false positives nih.gov.

Representative Data Analysis Metrics in Quantitative Proteomics

The following table illustrates typical metrics and considerations encountered during the quantitative analysis of ¹⁵N-labeled iodoacetamide proteomics data. These values represent general performance indicators and challenges often reported in the literature.

| Analytical Aspect | Description / Metric | Typical Value / Example | Reference(s) |

| Quantification Basis | Mass spectrometry detection of mass shifts due to ¹⁵N isotope labeling | Ratio of ¹⁵N-labeled to ¹⁴N-unlabeled peptide peak intensities | nottingham.ac.uknih.govfrontiersin.orgthermofisher.comembopress.org |

| Targeted Modification | Cysteine residues via iodoacetamide reaction | Specific reaction with thiol groups | nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.netmatrixscience.com |

| Labeling Efficiency Target | Percentage of molecules incorporating the ¹⁵N isotope | Typically aiming for >95% for reliable quantification | frontiersin.orgbiorxiv.org |

| Quantitative Precision | Reproducibility of measurements | Approximately ±18% for relative protein quantification | embopress.org |

| Quantitative Accuracy | Closeness of measured values to true values (e.g., in QC samples) | Within ±20% for quality control samples | mdpi.com |

| Data Processing Software | Tools for handling isotope distributions, peptide identification, and quantification | pFind, MaxQuant, Protein Prospector, Topograph, PyQuant | nih.govfrontiersin.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net |

| Common Analytical Challenge | Incomplete labeling leading to missing data or ratio inaccuracies | Requires adjustment based on observed labeling efficiency | frontiersin.orgbiorxiv.org |

| Common Analytical Challenge | Interference from co-eluting peptides or chemical noise | Affects signal-to-noise ratio and low-abundance protein detection | frontiersin.orgchromatographyonline.comacs.org |

| Statistical Significance | Methods to identify differentially abundant proteins | False Discovery Rate (FDR) control, moderated t-tests | nih.gov |

Iodoacetamide 15n in Structural Biology and Biophysical Studies

Protein Structure Determination via ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structures of proteins, especially those that are difficult to crystallize. The isotopic labeling of proteins with ¹⁵N, often achieved through metabolic labeling with ¹⁵N-enriched amino acids or by chemical modification with reagents like Iodoacetamide-15N on specific residues, significantly aids in this process. ¹⁵N labeling provides key advantages by:

Enhancing Sensitivity: ¹⁵N is a spin-½ nucleus with a moderate gyromagnetic ratio, which, when detected in proton-observed experiments, leads to increased sensitivity compared to natural abundance ¹⁵N.

Improving Spectral Resolution: The use of ¹⁵N labeling allows for the implementation of heteronuclear NMR experiments, such as ¹H-¹⁵N HSQC, which provide spectra with better resolved peaks, particularly for larger or more complex protein systems. This improved resolution is critical for assigning resonances to specific amino acid residues.

Facilitating Multidimensional NMR: ¹⁵N labeling is essential for multidimensional NMR experiments (2D, 3D, and even 4D), which are necessary to resolve spectral overlap and establish the connectivity between atoms in a protein, thereby enabling complete resonance assignment and structure calculation utoronto.canorthwestern.eduutoronto.cacore.ac.ukduke.edu.

High-Resolution ¹⁵N-¹H HSQC Spectra for Structural Analysis

The Heteronuclear Single Quantum Coherence (HSQC) experiment, particularly the ¹H-¹⁵N HSQC, is a fundamental tool in protein NMR northwestern.eduresearchgate.netunivr.itgu.sevbc.ac.at. In this experiment, the ¹H and ¹⁵N nuclei of an amide group (NH) are correlated. Each peak in a ¹H-¹⁵N HSQC spectrum typically corresponds to a single amino acid residue (except for proline, which lacks an amide proton).

The use of ¹⁵N-labeled proteins, including those modified with this compound, provides high-resolution ¹H-¹⁵N HSQC spectra. These spectra serve as a "fingerprint" of the protein's folded state. Changes in the chemical shifts of these peaks can indicate alterations in the local environment of the corresponding amino acid residues, which can be induced by ligand binding, pH changes, or other environmental factors copernicus.orgportlandpress.comwhiterose.ac.uk. The improved resolution achieved with ¹⁵N labeling is crucial for distinguishing between closely spaced resonances, allowing for more accurate structural analysis and the detection of subtle conformational changes utoronto.canorthwestern.eduutoronto.ca.

Multidimensional ¹⁵N-Based NMR for Backbone and Side-Chain Assignment

Determining the complete three-dimensional structure of a protein requires the sequential assignment of all NMR resonances to specific atoms within the protein sequence. Multidimensional NMR experiments, which utilize ¹⁵N and ¹³C labeling, are indispensable for this task utoronto.cacore.ac.uknih.gov.

Probing Protein Dynamics and Ligand Interactions using ¹⁵N-Labeled Proteins

NMR spectroscopy is uniquely suited to study protein dynamics across a wide range of timescales, from picoseconds to seconds. ¹⁵N-labeled proteins are central to these investigations, primarily through the analysis of ¹⁵N relaxation parameters and chemical shift perturbations.

Protein Dynamics: The ¹⁵N nucleus, when detected via proton-observed experiments, is highly sensitive to molecular motions. Relaxation rates, such as the longitudinal relaxation rate (R1), the transverse relaxation rate (R2), and the heteronuclear ¹H-¹⁵N NOE (Nuclear Overhauser Effect), provide quantitative measures of internal protein motions on the picosecond to nanosecond timescale northwestern.eduohiolink.edunih.gov. By measuring these relaxation parameters for each residue in a ¹⁵N-labeled protein, researchers can map out regions of flexibility or rigidity within the protein structure. This dynamic information is crucial for understanding protein function, such as enzyme catalysis, protein folding, and allosteric regulation.

Ligand Interactions: ¹⁵N-labeled proteins are extensively used to study interactions with ligands (e.g., small molecules, peptides, or other proteins). Chemical shift perturbation (CSP) mapping is a common technique where ¹⁵N-¹H HSQC spectra of a ¹⁵N-labeled protein are recorded in the presence and absence of a ligand researchgate.netunivr.itgu.semarioschubert.ch. Upon ligand binding, the chemical environment of residues involved in the interaction changes, leading to shifts in their corresponding HSQC cross-peaks. By mapping these perturbations onto the protein structure, researchers can identify ligand-binding sites and characterize the nature of the interaction.

Application of ¹⁵N HSQC NMR Spectroscopy for Reduction Potential Measurements in Redox Proteins

Redox proteins play critical roles in cellular processes by participating in electron transfer reactions. Determining their reduction potentials (E°') is essential for understanding their function and their position within biological redox pathways. NMR spectroscopy, particularly using ¹⁵N HSQC, offers a powerful method for measuring these potentials directly.

This approach involves monitoring the ¹⁵N-¹H HSQC spectra of a ¹⁵N-labeled redox protein across a titration series. Typically, a mixture of oxidized and reduced forms of a redox buffer (e.g., glutathione) is used. As the redox state of the buffer changes, the redox state of the protein's active site also shifts. These changes in the protein's redox state often lead to distinct chemical shifts for specific residues, particularly those in or near the active site, such as cysteine residues. By tracking the chemical shifts of these resonances as a function of the buffer's redox potential, and applying the Nernst equation, the reduction potential of the protein can be accurately determined rsc.orgnih.govnih.govacs.org.

Table 1: Reduction Potentials of Redox Proteins Measured by ¹⁵N HSQC NMR

| Protein Name | Residue Monitored | Reduction Potential (mV) | Reference |

| PDI a | Lysine 14 | -144.4 ± 0.7 | nih.gov |

| PDI a | (Range of values) | -148.7 to -140.4 | nih.gov |

| PDI ab | Not specified | -157.0 ± 2.1 | nih.gov |

| DsbA | Serine 43 | -124.6 ± 0.9 | nih.gov |

Note: Values are approximate and represent measurements under specific experimental conditions.

Use of this compound for Stabilizing Reduced Thiols in Samples for X-ray Crystallography

Cysteine residues in proteins often contain thiol (-SH) groups that are highly reactive. These thiols can readily form disulfide bonds (-S-S-) through oxidation, which can lead to protein aggregation, misfolding, or unwanted cross-linking, thereby hindering the crystallization process. Iodoacetamide (B48618) is a well-established chemical reagent that reacts with free thiol groups, alkylating them to form stable thioether linkages (e.g., -S-CH₂CONH₂). This alkylation effectively "caps" the thiol, preventing disulfide bond formation and stabilizing the reduced state of cysteine residues wfu.eduisotope.comsigmaaldrich.com.

While the primary utility of ¹⁵N labeling is in NMR spectroscopy, this compound can be employed in scenarios where specific labeling is desired for analytical purposes, even in techniques other than NMR. In the context of X-ray crystallography, the use of iodoacetamide to stabilize reduced thiols is a common practice to improve the chances of obtaining well-ordered crystals. By preventing the formation of disulfide bonds, iodoacetamide helps maintain the protein in a consistent, reduced conformation, which is often crucial for successful crystallization. If this compound is used, the ¹⁵N label itself does not directly contribute to X-ray diffraction phasing but ensures the reagent is isotopically pure for specific experimental designs or for subsequent analysis if needed. The chemical modification by iodoacetamide stabilizes the protein's thiol groups, facilitating the formation of ordered crystal lattices required for X-ray diffraction studies.

Iodoacetamide 15n in Mechanistic Biochemistry and Enzymology

Characterization of Cysteine Reactivity and pKa Values in Enzymes using Iodoacetamide-Based Reagents

The reactivity of a cysteine residue in an enzyme is critically dependent on the pKa value of its thiol group. A lower pKa indicates a greater propensity for the thiol to exist in its deprotonated, nucleophilic thiolate form, which is often essential for catalysis. washington.edu Iodoacetamide-based reagents are frequently employed to probe cysteine reactivity and determine pKa values. The underlying principle of this method is that the rate of alkylation of a cysteine residue by iodoacetamide (B48618) is proportional to the concentration of the thiolate anion. researchgate.net By measuring the rate of modification at different pH values, a titration curve can be generated, from which the pKa of the cysteine can be determined. nih.gov

The use of isotopically labeled iodoacetamide, such as deuterated or ¹⁵N-labeled forms, in conjunction with mass spectrometry has refined this technique. nih.govresearchgate.net This approach allows for the analysis of multiple cysteine residues within a single protein or even in complex protein mixtures. In a typical experiment, the protein of interest is incubated with the "light" (unlabeled) and "heavy" (isotope-labeled) iodoacetamide at different pH values. The extent of labeling for each cysteine-containing peptide is then quantified by mass spectrometry, based on the relative intensities of the light and heavy isotopic peaks.

A study on Escherichia coli thioredoxin utilized an isotope-coded N-phenyl iodoacetamide reagent (with deuterated and protiated versions) to determine the pKa values of its two active site cysteines, Cys32 and Cys35. nih.gov The results, which are in close agreement with previous findings, are summarized in the table below.

| Cysteine Residue | Determined pKa Value |

|---|---|

| Cys32 | 6.49 ± 0.18 |

| Cys35 | > 10 |

This method provides a robust and sensitive means to characterize the chemical environment of individual cysteine residues within a protein, offering valuable insights into their functional roles. nih.gov

Elucidation of Enzyme Active Site Mechanisms through Iodoacetamide-¹⁵N Labeling

Iodoacetamide and its derivatives are irreversible inhibitors of cysteine peptidases and other enzymes that rely on a catalytic cysteine residue. biorxiv.org The mechanism of inhibition involves the alkylation of the active site cysteine, rendering the enzyme inactive. biorxiv.org By using Iodoacetamide-¹⁵N, researchers can specifically "tag" the catalytic cysteine. Subsequent digestion of the protein and analysis by mass spectrometry allows for the precise identification of the labeled peptide and, consequently, the active site residue.

The ¹⁵N label serves as a unique mass handle that distinguishes the modified peptide from the multitude of other peptides generated during protein digestion. This is particularly advantageous when analyzing complex protein samples or when the active site residue is unknown. The mass shift introduced by the ¹⁵N-labeled carbamidomethyl group allows for confident identification of the modified peptide in the mass spectrum.

Furthermore, quantitative proteomics strategies can be employed to study the kinetics of enzyme inhibition. By monitoring the rate of incorporation of Iodoacetamide-¹⁵N into the active site cysteine over time, valuable information about the enzyme's mechanism and the accessibility of its active site can be obtained. This approach can also be used to screen for and characterize enzyme inhibitors that compete with iodoacetamide for binding to the active site.

Investigating Protein Modification States and Redox Homeostasis through Cysteine Alkylation by Iodoacetamide

Cysteine residues are susceptible to a variety of oxidative post-translational modifications, such as S-nitrosylation, S-glutathionylation, and disulfide bond formation. These modifications play crucial roles in cellular signaling and maintaining redox homeostasis. The reversible nature of these modifications makes their detection and quantification challenging.

Iodoacetamide-¹⁵N, particularly in the form of isobaric iodoacetyl tandem mass tags (iodoTMT), has revolutionized the study of the cysteine redoxome. nih.gov The iodoTMT reagents are a set of isobaric tags that contain a cysteine-reactive iodoacetyl group, a mass normalizer region, and a reporter ion region. The reporter and normalizer regions are differentially labeled with ¹³C and ¹⁵N isotopes, such that the intact tags have the same nominal mass but produce unique reporter ions upon fragmentation in the mass spectrometer. nih.gov

A powerful technique known as the iodoTMT switch assay allows for the differential quantification of various cysteine modifications. nih.gov In this method, free thiols in a protein lysate are first blocked with unlabeled iodoacetamide. Then, specific reversible modifications, such as S-nitrosylation, are selectively reduced, and the newly formed thiols are labeled with a specific iodoTMT reagent. Subsequently, all remaining reversible modifications are reduced and labeled with a different iodoTMT reagent. This allows for the simultaneous identification and quantification of multiple cysteine modification states across different samples in a single mass spectrometry experiment.

A study on H9c2 cardiomyocytes utilized this technique to investigate changes in the cysteine redoxome in response to hypoxia and treatment with S-nitrosoglutathione (GSNO). nih.gov The study identified and quantified over 260 cysteine sites with altered redox modifications. A selection of proteins with significant changes in S-nitrosylation or other reversible modifications is presented in the table below.

| Protein | Cysteine Site | Modification Change with GSNO Treatment |

|---|---|---|

| Actin, cytoplasmic 1 | Cys285 | Increased S-nitrosylation |

| Glyceraldehyde-3-phosphate dehydrogenase | Cys150 | Increased S-nitrosylation |

| Peroxiredoxin-1 | Cys52 | Decreased other reversible modifications |

| Thioredoxin | Cys62 | Decreased other reversible modifications |

This approach provides a global and quantitative view of the dynamic changes in cysteine modifications, offering unprecedented insights into the role of redox signaling in cellular processes and disease. nih.gov

Methodological Considerations and Best Practices for Iodoacetamide 15n Research

Sample Preparation Protocols for Iodoacetamide-15N Labeling in Proteomic and Structural Studies

Effective sample preparation is the cornerstone of successful proteomic and structural analyses using this compound. The primary goal is to denature proteins, reduce disulfide bonds, and then specifically alkylate the resulting free cysteine residues with this compound.

A typical workflow for preparing protein samples for this compound labeling involves several key steps. Initially, proteins are extracted from cells or tissues using lysis buffers that often contain strong denaturants like urea or thiourea to unfold the proteins and expose the cysteine residues. thermofisher.com Following denaturation, disulfide bonds within the proteins are cleaved using a reducing agent. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose. thermofisher.comnih.gov The choice of reducing agent can influence the efficiency of the reduction step.

Once the disulfide bonds are reduced, the resulting free sulfhydryl groups on cysteine residues are alkylated with this compound to prevent them from reforming disulfide bonds. thermofisher.com This reaction is typically carried out in the dark to prevent the light-sensitive iodoacetamide (B48618) from degrading. nih.govthermofisher.com The alkylation step is critical as it introduces the 15N isotope label onto the cysteine-containing peptides, which will later be used for quantification in mass spectrometry or for structural analysis by NMR. After alkylation, any remaining unreacted iodoacetamide is quenched, often by adding an excess of a thiol-containing reagent like DTT. washington.edu Finally, the alkylated proteins are digested into smaller peptides using a protease, most commonly trypsin, to make them amenable to analysis by mass spectrometry or other downstream techniques. washington.edunih.gov

Below is a table summarizing a general sample preparation protocol for this compound labeling:

| Step | Procedure | Reagents and Conditions | Purpose |

| 1. Protein Denaturation | Proteins are unfolded to expose cysteine residues. | 8 M urea, 100 mM Tris pH 8.5. washington.edu | To make cysteine residues accessible for reduction. |

| 2. Reduction of Disulfide Bonds | Disulfide bonds between cysteine residues are broken. | 5 mM TCEP, incubate at room temperature for 20 minutes. washington.edu | To generate free sulfhydryl groups for alkylation. |

| 3. Alkylation with this compound | Free sulfhydryl groups are capped with this compound. | 10 mM this compound, incubate at room temperature for 15 minutes in the dark. washington.edu | To introduce the 15N label and prevent disulfide bond reformation. |

| 4. Proteolytic Digestion | Proteins are cleaved into smaller peptides. | Trypsin, incubate at 37°C for 4 hours to overnight. washington.edu | To generate peptides suitable for downstream analysis. |

Optimization of Alkylation Conditions to Minimize Off-Target Modifications and Artifacts

While iodoacetamide is a widely used alkylating agent, it is not entirely specific to cysteine residues and can react with other amino acid side chains, leading to off-target modifications and experimental artifacts. researchgate.netnih.gov Therefore, optimizing the alkylation conditions is crucial to ensure the specificity of the labeling reaction.

Several factors can influence the extent of off-target modifications, including the concentration of iodoacetamide, temperature, pH, and reaction time. thermofisher.comnih.gov Higher concentrations of iodoacetamide and longer incubation times can increase the likelihood of non-specific labeling of other amino acids such as lysine, histidine, methionine, aspartate, and glutamate. thermofisher.com The pH of the reaction buffer is also a critical parameter, with a slightly alkaline pH (around 7.5-8.5) generally favoring the specific alkylation of cysteine residues. thermofisher.com

To minimize artifacts, it is recommended to use the lowest effective concentration of iodoacetamide and the shortest possible reaction time that still ensures complete alkylation of all cysteine residues. nih.gov One study found that optimal alkylation can be achieved with 14 mM iodoacetamide at room temperature for 30 minutes. nih.gov It is also important to perform the reaction in the dark to prevent the formation of reactive iodine species that can lead to other unwanted side reactions. thermofisher.com Comparing this compound with other alkylating agents, such as 2-chloroacetamide, can also be considered, although these alternatives may present their own set of off-target effects, like increased methionine oxidation. nih.gov

The following table outlines key parameters to consider for optimizing this compound alkylation:

| Parameter | Recommendation | Rationale |

| Concentration | Use a minimal effective concentration (e.g., 14 mM). nih.gov | To reduce the likelihood of off-target modifications. |

| Temperature | Perform the reaction at room temperature. nih.gov | To balance reaction efficiency with minimizing side reactions. |

| Reaction Time | Limit the incubation time (e.g., 30 minutes). nih.gov | To prevent excessive non-specific labeling. |

| pH | Maintain a slightly alkaline pH (7.5-8.0). thermofisher.com | To enhance the specificity for cysteine residues. |

| Light Exposure | Conduct the reaction in the dark. thermofisher.com | To prevent the degradation of iodoacetamide and formation of reactive byproducts. |

Integration with Downstream Analytical Techniques

Following proteolytic digestion, the resulting mixture of peptides is often complex and requires separation before analysis by mass spectrometry. Liquid chromatography (LC) is the most common technique used for this purpose. acs.orgscilifelab.se Reverse-phase high-performance liquid chromatography (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity.

In a typical LC setup, the peptide mixture is loaded onto a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) is then used to elute the peptides, with more hydrophobic peptides being retained on the column for longer. scilifelab.se This separation reduces the complexity of the sample being introduced into the mass spectrometer at any given time, thereby improving the chances of detecting and identifying low-abundance peptides. The effluent from the LC column is directly coupled to the ion source of the mass spectrometer, allowing for continuous analysis of the separated peptides.

Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying peptides labeled with this compound. nih.gov In a typical bottom-up proteomics experiment, the mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides eluting from the LC column. nih.gov The incorporation of the 15N isotope in this compound results in a characteristic mass shift in the labeled peptides compared to their unlabeled counterparts. This mass difference allows for the relative or absolute quantification of proteins between different samples. nih.gov

Several MS-based quantification strategies can be employed with this compound labeling. In one common approach, a "heavy" this compound labeled sample is mixed with a "light" (unlabeled) sample. acs.org The relative abundance of a particular peptide in the two samples can then be determined by comparing the intensities of the corresponding heavy and light isotopic peaks in the mass spectrum. acs.org Tandem mass spectrometry (MS/MS) is then used to fragment the peptides, and the resulting fragmentation patterns are used to determine their amino acid sequences and confirm their identity by searching against a protein database. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins and other biomolecules in solution. While less common than MS for proteomics, NMR can provide valuable information about the local environment of specific atoms within a protein. The 15N isotope in this compound is NMR-active, and its incorporation into cysteine residues can be used as a probe for structural studies.

For NMR experiments with this compound labeled proteins, the spectrometer needs to be set up to detect the 15N nucleus. This typically involves using a probe that is tuned to the 15N frequency. uthscsa.edu The acquisition of NMR data involves a series of radiofrequency pulses and delays to excite the nuclei and record their response. r-nmr.eu Two-dimensional heteronuclear correlation experiments, such as the 1H-15N HSQC (Heteronuclear Single Quantum Coherence), are commonly used to correlate the 15N chemical shifts of the labeled cysteine residues with the chemical shifts of their directly attached protons. umontreal.ca These experiments can provide information about the local environment and dynamics of the labeled cysteine residues within the protein structure.

Data Processing and Bioinformatic Analysis for this compound Derived Datasets

The large and complex datasets generated from this compound labeling experiments require sophisticated data processing and bioinformatic tools for analysis. acs.orgnih.gov The primary goals of data analysis are to identify the labeled peptides, quantify their relative abundance, and ultimately infer the changes in protein expression or modification status between different samples.

For mass spectrometry data, the first step is typically to process the raw data to identify the peptide sequences and their corresponding post-translational modifications, including the this compound label on cysteine residues. oup.com Software packages such as MaxQuant, SILVER, and pFind are commonly used for this purpose. oup.comnih.gov These programs use algorithms to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database. oup.com

Once the peptides have been identified, the next step is to quantify their relative abundance based on the intensities of the heavy and light isotopic peaks. acs.orgoup.com This information is then used to calculate the relative abundance of the corresponding proteins. Statistical analysis is then performed to identify proteins that are significantly up- or down-regulated between the different experimental conditions. For NMR data, specialized software is used to process the raw data, which involves Fourier transformation, phase correction, and baseline correction to generate the final NMR spectrum. umontreal.ca The chemical shifts of the labeled cysteine residues can then be analyzed to provide insights into the protein's structure and dynamics.

Algorithms for 15N Peptide Isotopic Distribution Analysis

The analysis of peptides alkylated with this compound relies on algorithms that can accurately model and interpret the resulting isotopic patterns. These algorithms are fundamental for determining the efficiency of isotopic labeling and for the precise quantification of proteins.

A primary algorithmic approach involves simulating theoretical ion distributions for peptides at various levels of 15N incorporation and comparing these simulations to the observed experimental mass spectra. loewenlabs.com This method allows researchers to find the best fit and thus determine the precise labeling efficiency. For instance, an algorithm can be designed to generate thousands of trial peptide masses, binning them to create histograms that represent the theoretical isotopic distribution at different 15N enrichment percentages. loewenlabs.com This is particularly useful when labeling is not uniform or when only a single amino acid is isotopically labeled. loewenlabs.com

Another strategy involves a data processing algorithm that accounts for the concatenation of isotopomers from both the natural abundance of stable isotopes like Carbon-13 and the incorporated 15N. nih.gov For peptides with significant 15N enrichment (e.g., 30-50%), the mass shift is substantial, and the algorithm can determine the number of nitrogen atoms (NN) from the peptide sequence. nih.gov The 15N enrichment percentage (p′) can then be determined through curve fitting of the observed mass shift. nih.gov The algorithm subsequently constructs the expected isotopic distribution of the labeled peptide by combining the natural isotopomer distribution with the calculated 15N isotopomer distribution. nih.gov

For more complex scenarios, such as dual labeling with 15N and 13C, specific strategies are employed. These involve simulating enriched isotope patterns across a range of incorporation levels for both isotopes and fitting them to the experimental mass spectrometry data to identify the best-fitting pattern. nih.gov Advanced software functions can rapidly generate these theoretical distributions for comparison. nih.gov The accuracy of these methods is highly dependent on the mass accuracy of the spectrometer, with a precision of 1 ppm or better often required to distinguish the correct isotopic enrichment levels due to subtle shifts in peak centroids. nih.gov

Several user-friendly software tools incorporate these algorithms. For example, the open-source software "Least Square Mass Isotopomer Analyzer" (LS-MIDA) processes experimental mass spectrometry data by using known metabolite information, such as the number of atoms in the compound and the mass-to-charge ratio, to calculate isotopomer enrichments. researchgate.net

| Algorithm Type | Principle | Key Parameters | Application |

| Monte Carlo Simulation | Simulates ion distributions based on probabilistic incorporation of 15N and compares them to experimental data. loewenlabs.com | Number of trials, 15N enrichment percentage, peptide atomic composition. loewenlabs.com | Determining labeling efficiency, especially in non-uniform or single amino acid labeling. loewenlabs.com |

| Isotopomer Concatenation | Constructs the final isotopic distribution by combining the natural abundance 13C isotopomer pattern with the 15N isotopomer distribution. nih.gov | Number of nitrogen atoms (NN), 15N enrichment (p′), peptide sequence. nih.gov | Quantifying newly synthesized proteins in metabolic labeling experiments. nih.gov |

| Iterative Fitting | Simulates enriched isotope patterns over a range of incorporation levels and fits them to MS data to find the best match. nih.gov | 15N and 13C incorporation levels, mass accuracy. nih.gov | Determining isotopic incorporation for uniformly labeled proteins with both 15N and 13C. nih.gov |

Computational Frameworks for 15N Mass Spectra Interpretation

The interpretation of mass spectra from this compound experiments is facilitated by various computational frameworks, ranging from web-based tools to comprehensive bioinformatics platforms. These frameworks are essential for translating raw mass spectrometry data into meaningful biological insights. nih.govresearchgate.net

One such framework is Protein Prospector , a free, web-based software suite that includes an "MS-Isotope" module. frontiersin.org This tool allows users to input a peptide sequence and a 15N incorporation rate to generate a theoretical isotopic peak pattern. frontiersin.org For quantitative analysis, the framework can identify light (14N) and heavy (15N) peptide pairs, calculate the ratio between them, and adjust this ratio based on the user-defined labeling efficiency. frontiersin.org This workflow involves identifying proteins and then quantifying the peptides, with the software finding the corresponding labeled or unlabeled counterpart to an identified peptide and retrieving the isotope cluster intensities for ratio calculation. frontiersin.org

Modern computational mass spectrometry also leverages machine learning and artificial intelligence to enhance spectrum interpretation and molecular property prediction. chemrxiv.org These advanced computational methods are becoming increasingly crucial for handling the complexity and volume of data generated in proteomics experiments. chemrxiv.org However, the effective application of these tools requires a solid understanding of both the underlying biological and computational principles. chemrxiv.org

| Computational Framework | Key Features | Primary Use Case |

| Protein Prospector | Free web-based tool with an "MS-Isotope" module for generating theoretical peak patterns and quantifying peptide ratios. frontiersin.org | Quantification of 15N labeled peptides and determination of labeling efficiency. frontiersin.org |

| LS-MIDA | Open-source software that uses a least-squares method for linear regression to analyze isotopomer enrichments. researchgate.net | Processing MS data to calculate enrichments of 13C or 15N-labeled compounds. researchgate.net |

| Envelope | User-friendly software for fitting the isotopic distribution of labeled peaks. researchgate.net | Determining 15N incorporation ratios by simulating isotopomer distributions at various incorporation rates. researchgate.net |

| Isotopo | A database application that includes tools to store, process, and analyze isotopomer data from mass spectra. researchgate.net | Management and analysis of isotopomer data from multiple experiments, particularly for 13C-labeled metabolites. researchgate.net |

The selection of an appropriate computational framework and algorithm is contingent upon the specific experimental design and the research question being addressed. A thorough understanding of these methodological considerations is paramount for ensuring the accuracy and reproducibility of research utilizing this compound.

Future Directions and Emerging Applications of Iodoacetamide 15n

Advancements in Quantitative Proteomics with Novel Iodoacetamide-15N Derivatives and Workflows

Stable isotope labeling is a cornerstone of quantitative proteomics, enabling accurate comparison of protein expression levels between different biological samples. While metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and 15N metabolic labeling are powerful, they are not universally applicable, especially in organisms where metabolic incorporation is slow or inefficient. Chemical labeling with isotope-coded reagents, such as derivatives of iodoacetamide (B48618), provides a versatile alternative.

The future of quantitative proteomics using this compound lies in the development of novel derivatives and optimized workflows to enhance quantification accuracy and proteome coverage. Building on the principles of isotope-coded affinity tags (ICAT), where deuterated and non-deuterated iodoacetamide derivatives are used, new this compound reagents can be designed. These reagents could incorporate different mass tags, allowing for multiplexed analysis of several samples simultaneously, a significant advantage in high-throughput studies.

Furthermore, optimizing proteomic workflows is crucial for maximizing the utility of this compound. This includes refining sample preparation steps, such as protein reduction and alkylation, to ensure complete and specific labeling of cysteine residues while minimizing off-target modifications. The development of semi-automated workflows can reduce sample handling variability and increase throughput, making large-scale quantitative proteomics studies more feasible nih.gov. The integration of data-independent acquisition (DIA) mass spectrometry with this compound labeling workflows also holds promise for improving the depth and accuracy of proteome quantification nih.gov.

| Workflow Component | Advancement with this compound | Benefit |

| Labeling Reagent | Development of multiplexed this compound derivatives. | Increased sample throughput and reduced experimental variability. |

| Sample Preparation | Optimization of reduction and alkylation protocols for this compound. | Enhanced labeling specificity and efficiency, leading to more accurate quantification. |

| Automation | Implementation of semi-automated sample processing. | Minimized handling errors and increased reproducibility for large-scale studies nih.gov. |

| Mass Spectrometry | Coupling with Data-Independent Acquisition (DIA). | Deeper proteome coverage and more precise quantification of low-abundance proteins nih.gov. |

High-Throughput Structural Biology Approaches Utilizing 15N-Labeled Proteins

Understanding the three-dimensional structure of proteins is fundamental to deciphering their function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining protein structure and studying their dynamics in solution. The use of 15N-labeled proteins is central to many NMR experiments, as it allows for the detection of signals from the protein backbone.

The application of this compound in this context is particularly advantageous for proteins that are difficult to express and label metabolically. By specifically labeling cysteine residues with 15N, researchers can introduce NMR-active nuclei at defined locations within a protein. This targeted labeling approach can simplify complex NMR spectra and provide specific structural restraints, aiding in the structure determination process.

Future directions will likely focus on integrating this compound labeling into high-throughput structural biology pipelines. These pipelines aim to streamline the process from gene to structure, and the ability to rapidly and efficiently label proteins is a critical component. Automated protein expression and purification systems, combined with robotic sample handling for NMR, can significantly accelerate the pace of structural studies. The information gained from these high-throughput approaches, facilitated by reagents like this compound, will be invaluable for large-scale structural genomics initiatives and for understanding the structural basis of disease.

| High-Throughput Structural Biology Stage | Role of this compound | Impact |

| Protein Production | Targeted labeling of proteins that are challenging to express in 15N-enriched media. | Enables structural analysis of a wider range of proteins. |

| NMR Spectroscopy | Introduction of specific 15N labels to simplify spectra and provide distance restraints. | Facilitates faster and more efficient structure determination. |

| Structural Genomics | Integration into automated pipelines for rapid protein labeling and structural analysis. | Accelerates the determination of novel protein structures on a large scale. |

Expanding the Scope of Mechanistic Studies with Enhanced this compound Methodologies

Iodoacetamide and its derivatives are widely used as chemical probes to study enzyme mechanisms, particularly those involving cysteine residues in their active sites. By reacting with and modifying these critical residues, researchers can gain insights into their role in catalysis. The incorporation of a 15N label into iodoacetamide provides an additional layer of information that can be exploited in mechanistic studies.

One key area of advancement is the use of this compound in kinetic studies. By monitoring the rate of inactivation of an enzyme by this compound, researchers can determine the reactivity of specific cysteine residues. The 15N label allows for the use of mass spectrometry to precisely identify the modified peptides and quantify the extent of labeling over time. This approach can be used to determine the pKa values of active site cysteines, a critical parameter for understanding their catalytic function nih.gov.

Furthermore, enhanced methodologies combining this compound labeling with advanced mass spectrometry techniques, such as cross-linking mass spectrometry (XL-MS), can provide novel insights into protein-protein interactions and the conformational changes that occur during enzymatic reactions. By designing this compound derivatives that also contain a cross-linking moiety, it may be possible to trap and identify transient interactions that are crucial for biological function.

| Mechanistic Study Application | Enhanced Methodology with this compound | Research Finding |

| Enzyme Kinetics | Time-resolved mass spectrometry to monitor the reaction of this compound with active site cysteines. | Determination of cysteine pKa values and elucidation of catalytic mechanisms nih.gov. |

| Protein-Protein Interactions | Development of bifunctional this compound cross-linkers for XL-MS. | Identification of transient interaction partners and mapping of interaction interfaces. |

| Conformational Dynamics | 15N-labeling for NMR studies of enzyme conformational changes upon substrate binding or inhibition. | Insights into the dynamic nature of enzyme active sites. |

Development of Integrated Multi-Omics Approaches Incorporating this compound Labeling

Modern biological research is increasingly moving towards a systems-level understanding of complex processes, which requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a more holistic view of cellular function and how it is altered in disease.

This compound labeling has a significant role to play in the proteomics component of these integrated studies. By enabling accurate and robust quantification of the proteome, this compound can provide the crucial link between changes in gene expression (transcriptomics) and alterations in cellular metabolism (metabolomics). For example, in a study investigating the cellular response to a drug, transcriptomic analysis might reveal changes in the expression of metabolic enzymes. Proteomic analysis using this compound could then confirm whether these changes are reflected at the protein level, while metabolomic analysis would show the downstream consequences on cellular metabolite pools.

The future in this area lies in the development of sophisticated bioinformatics pipelines that can effectively integrate and visualize these large, multi-dimensional datasets. By combining data from this compound-based proteomics with other omics data, researchers can build more comprehensive models of biological systems and identify key regulatory nodes that could be targeted for therapeutic intervention. This integrated approach is central to the advancement of personalized medicine and systems biology.

| Multi-Omics Integration | Role of this compound Proteomics | Potential Outcome |

| Transcriptomics & Proteomics | Correlating mRNA and protein abundance changes to understand gene expression regulation. | Identification of post-transcriptional regulatory mechanisms. |

| Proteomics & Metabolomics | Linking changes in enzyme abundance with alterations in metabolic pathways. | Elucidation of metabolic reprogramming in disease. |

| Systems Biology | Providing a quantitative protein layer for comprehensive models of cellular networks. | Deeper understanding of complex biological processes and identification of novel drug targets. |

Q & A

Q. How should Iodoacetamide-15N be handled and stored to maintain stability in biochemical experiments?